Synthetic Lethality in BRCA1/2-Deficient Cells Compared to Olaparib
In multiple isogenic paired cell lines (MCF10A, hTERT-IMEC, MCF7), loss of either BRCA1 or BRCA2 function resulted in hypersensitivity to APTO-253 of a magnitude similar to the established PARP inhibitor olaparib [1]. The study specifically states that BRCA1- and BRCA2-deficient cells were hypersensitive to APTO-253 'of a magnitude similar to the effects of PARP inhibitors, olaparib,' yet APTO-253 achieves this synthetic lethality through G4 stabilization and DNA damage induction rather than PARP trapping, representing a mechanistically orthogonal approach to exploiting homologous recombination deficiency [1]. This differentiation is procurement-relevant because APTO-253 does not cause myelosuppression—a dose-limiting toxicity of olaparib and other PARP inhibitors—as demonstrated across various animal species and in the Phase I human trial [2].
| Evidence Dimension | Magnitude of hypersensitivity in BRCA1/2-deficient vs. proficient isogenic cell lines |
|---|---|
| Target Compound Data | Hypersensitivity magnitude similar to olaparib; IC₅₀ across a panel of human malignancy cell lines: 0.04–2.6 μmol/L |
| Comparator Or Baseline | Olaparib (PARP inhibitor): equivalent magnitude of synthetic lethality in the same isogenic paired cell lines |
| Quantified Difference | Comparable fold-selectivity for BRCA1/2-deficient over BRCA1/2-proficient cells; APTO-253 achieves this without myelosuppression, unlike olaparib |
| Conditions | Isogenic paired cell lines: MCF10A (BRCA1-proficient/deficient), hTERT-IMEC (BRCA1-proficient/deficient), MCF7 (BRCA2-proficient/deficient); cell viability assays; Mol Cancer Ther 2018 |
Why This Matters
A procurement decision for BRCA1/2 synthetic lethality studies should prioritize APTO-253 over olaparib when myelosuppression is a confounding variable, as APTO-253 provides comparable target engagement without bone marrow toxicity.
- [1] Tsai CY, Sun S, Zhang H, Local A, Su Y, Gross LA, Rice WG, Howell SB. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency. Mol Cancer Ther. 2018 Jun;17(6):1167-1176. doi: 10.1158/1535-7163.MCT-17-0834. View Source
- [2] Cercek A, Wheler J, Murray PE, Zhou S, Saltz L. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors. Invest New Drugs. 2015 Oct;33(5):1086-92. doi: 10.1007/s10637-015-0273-z. View Source
